7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Historical Development and Significance
Tetrazolo[1,5-a]pyrimidines emerged as a distinct heterocyclic class in the mid-20th century, with foundational studies in the 1960s elucidating their synthetic routes and tautomeric behavior. Early work by researchers such as Schulenberg and Archer (1965) established methods for fusing tetrazole and pyrimidine rings, enabling systematic exploration of their chemical properties. The discovery of their azido-tetrazole equilibrium in the 1970s marked a pivotal advancement, revealing dynamic structural flexibility critical for biological interactions.
Table 1: Milestones in Tetrazolo[1,5-a]Pyrimidine Research
Structural Classification and Nomenclature
Tetrazolo[1,5-a]pyrimidines feature a bicyclic framework comprising a pyrimidine ring fused to a tetrazole moiety at positions 1 and 5. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the tetrazole numbering, designating the pyrimidine ring as a fused substituent. For the target compound, systematic naming follows:
- Core : 4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Substituents :
- 5-Methyl group
- 6-Carboxamide linked to pyridin-3-yl
- 7-(4-fluorophenyl)
Table 2: Structural Features of the Target Compound
| Position | Substituent | Role |
|---|---|---|
| 5 | Methyl | Enhances metabolic stability |
| 6 | Carboxamide | Hydrogen-bond donor/acceptor |
| 7 | 4-Fluorophenyl | Hydrophobic π-π interactions |
Importance in Medicinal Chemistry
The scaffold’s nitrogen-rich architecture enables diverse non-covalent interactions, making it a cornerstone in designing kinase inhibitors and antimicrobial agents. Key pharmacological attributes include:
- Bioisosteric Potential : The tetrazole ring serves as a carboxylate surrogate, improving oral bioavailability.
- Conformational Rigidity : The fused system restricts rotational freedom, enhancing target selectivity.
- Electron-Deficient Character : Facilitates interactions with enzymatic nucleophilic residues.
Table 3: Biological Activities of Tetrazolo[1,5-a]Pyrimidine Derivatives
| Derivative Class | Activity | Mechanism |
|---|---|---|
| 6-Carbonitriles | Anticancer | CDK2 inhibition |
| Spirooxindoles | Antimicrobial | DNA gyrase binding |
| Carboxamides | Anti-inflammatory | COX-2 suppression |
Privileged Heterocyclic Scaffolds in Drug Discovery
Tetrazolo[1,5-a]pyrimidines meet the criteria for privileged scaffolds due to their:
- Structural Versatility : Accommodates diverse substituents at positions 5, 6, and 7 without losing core integrity.
- Target Agnosticism : Demonstrated efficacy across enzyme classes (kinases, proteases, oxidoreductases).
- Synergy with Fragment-Based Design : Enables modular assembly of pharmacophoric elements, as seen in the target compound’s pyridinyl-carboxamide group.
Table 4: Approved Drugs Utilizing Tetrazolo-Containing Scaffolds
| Drug | Indication | Target |
|---|---|---|
| Cefazolin | Antibacterial | Penicillin-binding proteins |
| Losartan | Antihypertensive | Angiotensin II receptor |
| (Target Compound) | Under investigation | Kinase domains |
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN7O/c1-10-14(16(26)21-13-3-2-8-19-9-13)15(11-4-6-12(18)7-5-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANALRJJMLNHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors such as aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts under controlled temperatures . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising antitumor properties. The compound under discussion has been identified as a potential scaffold for developing new anticancer agents. Its structural features allow for interactions with specific biological targets, leading to inhibitory effects on tumor growth. Recent studies have highlighted various derivatives of pyrazolo[1,5-a]pyrimidines that demonstrate selective cytotoxicity against cancer cell lines, suggesting that modifications to the core structure can enhance efficacy and selectivity .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit various kinases and other enzymes involved in critical cellular processes. For instance, derivatives have been developed that target p38 MAPK pathways, which are implicated in inflammatory responses and cancer progression. This makes the compound a candidate for further development into therapeutic agents for diseases characterized by dysregulated kinase activity .
Fluorescent Probes
The unique structural characteristics of pyrazolo[1,5-a]pyrimidines make them suitable candidates for use as fluorescent probes. These compounds can be engineered to exhibit specific photophysical properties, enabling their application in biological imaging and sensing technologies. The tunability of their optical properties allows for the design of probes with desired emission wavelengths and intensities .
Crystal Engineering
The ability of pyrazolo[1,5-a]pyrimidine derivatives to form stable crystals with unique conformational arrangements opens avenues for their use in crystal engineering. These properties can be exploited to develop materials with enhanced mechanical stability and thermal resistance, making them suitable for applications in energetic materials and solid-state devices .
Synthesis and Functionalization
A comprehensive study on the synthesis of pyrazolo[1,5-a]pyrimidines has revealed various methodologies that improve yield and purity. For example, researchers have developed greener synthetic routes that utilize less hazardous reagents while maintaining high efficiency . The functionalization of these compounds has also been explored to enhance their biological activity and photophysical properties.
Commercial Applications
Several pyrazolo[1,5-a]pyrimidine derivatives have reached commercial status as pharmaceuticals. Notable examples include Indiplon and Zaleplon, which are used as sleep aids. The ongoing research into new derivatives suggests a continuous pipeline for potential new drugs based on this scaffold .
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Tetrazolo vs. Triazolo/Pyrazolo Cores
- Target compound : Tetrazolo[1,5-a]pyrimidine (four nitrogens in the fused ring).
- 5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (): Features a triazole ring (three nitrogens), reducing nitrogen density and altering electronic properties. This may decrease metabolic stability compared to the tetrazole analog .
Substituent Analysis
Aromatic Substituents
Key Insight : The target’s 4-fluorophenyl balances electronegativity and steric demands, favoring target selectivity over bulkier groups like bromophenyl or trifluoromethyl .
Functional Groups at C6
Key Insight : The carboxamide group in the target compound improves water solubility and binding specificity compared to ester-based analogs .
Biological Activity
The compound 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of tetrazolo-pyrimidine that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.38 g/mol. The presence of the 4-fluorophenyl and pyridin-3-yl groups contributes to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The anticancer activity was evaluated using various cancer cell lines, including MDA-MB-231 (breast cancer) and RFX 393 (renal carcinoma).
Key Findings:
- Inhibition of Cell Viability : The compound demonstrated significant growth inhibition in cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Mechanism of Action : The activity is attributed to the compound's ability to interfere with critical cellular pathways involved in tumor growth and survival.
Case Study:
A study reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited broad-spectrum anticancer activity, achieving a mean growth inhibition (GI%) of up to 43.9% across multiple cancer cell lines. The synthesized compounds were subjected to MTT assays to determine their efficacy against cancer cells .
Kinase Inhibition
The compound has also been studied for its inhibitory effects on key kinases involved in cancer progression, notably CDK2 and TRKA.
In Vitro Studies:
- CDK2 Inhibition : Compounds similar to 7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine showed IC50 values ranging from 0.09 to 1.58 µM against CDK2.
- TRKA Inhibition : Similarly, TRKA inhibition was observed with IC50 values between 0.23 and 1.59 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the molecular structure affect biological activity.
Key Observations:
- Substitutions on the phenyl moiety significantly impact potency.
- The presence of specific functional groups enhances binding affinity and selectivity for target enzymes .
Summary of Biological Activities
The following table summarizes the biological activities and findings related to the compound:
| Activity Type | Cell Line/Target | IC50 Range (µM) | Comments |
|---|---|---|---|
| Anticancer Activity | MDA-MB-231 | Varies | Significant growth inhibition noted |
| CDK2 Inhibition | Various | 0.09 - 1.58 | Effective inhibitor in vitro |
| TRKA Inhibition | Various | 0.23 - 1.59 | Notable inhibition observed |
Q & A
Q. How can cryo-EM or molecular docking elucidate binding modes with target proteins?
- Methodological Answer : Prepare protein-ligand complexes at 10 mg/mL in Tris buffer (pH 7.4). For cryo-EM, grid-freeze at liquid ethane temperatures and collect data at 200 kV. For docking, use AutoDock Vina with flexible side chains in the binding pocket. Validate poses with mutagenesis (e.g., alanine scanning of key residues) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
